molecular formula C13H11NO B1393770 4-(4-Methylphenyl)pyridine-2-carbaldehyde CAS No. 1287218-05-6

4-(4-Methylphenyl)pyridine-2-carbaldehyde

Cat. No.: B1393770
CAS No.: 1287218-05-6
M. Wt: 197.23 g/mol
InChI Key: TYTALFZGYDQCGZ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₁NO. It is a derivative of pyridine and is characterized by the presence of a methylphenyl group at the fourth position and a formyl group at the second position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is the aldehyde functional group. This group is subject to nucleophilic attack, specifically by amines to form Schiff bases . These Schiff bases serve as bidentate ligands , which are compounds that can bind to a central metal atom to form a coordination complex .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It can undergo reactions such as condensation, reduction, and oxidation . Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of Schiff bases through the reaction of the aldehyde group with amines . This process can lead to the formation of robust iminopyridine complexes . The downstream effects of these reactions can influence various biochemical processes, including coordination chemistry and pharmaceutical applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form Schiff bases and iminopyridine complexes . These complexes can be remarkably robust , suggesting that they could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect the compound’s reactivity Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its actions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(4-Methylphenyl)pyridine-2-carboxylic acid.

    Reduction: 4-(4-Methylphenyl)pyridine-2-methanol.

    Substitution: 4-(4-Methylphenyl)-3-nitropyridine-2-carbaldehyde.

Scientific Research Applications

4-(4-Methylphenyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the methylphenyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Methylpyridine-2-carbaldehyde: Similar structure but without the phenyl group, affecting its steric and electronic properties.

    4-(4-Methylphenyl)pyridine:

Uniqueness

4-(4-Methylphenyl)pyridine-2-carbaldehyde is unique due to the combination of the methylphenyl and formyl groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-(4-methylphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTALFZGYDQCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254103
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287218-05-6
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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